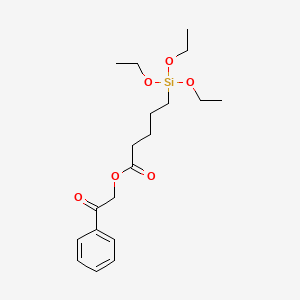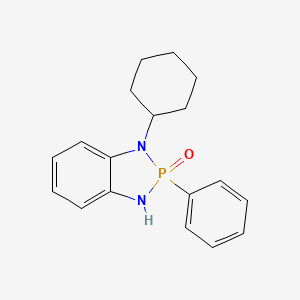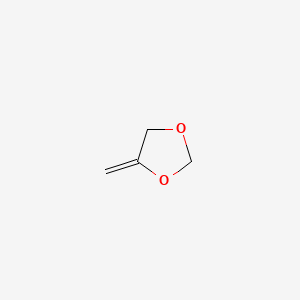
4-Methylene-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-1,3-dioxolane is an organic compound with the molecular formula C₄H₆O₂ and a molecular weight of 86.0892 g/mol . It is a five-membered heterocyclic compound containing two oxygen atoms and a methylene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 4-Methylene-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 4-chloromethylene-1,3-dioxolane with potassium hydroxide (KOH), yielding the desired product with moderate efficiency . Another method involves the use of sulfuryl chloride in methylene chloride at elevated temperatures . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methylene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include potassium hydroxide, sulfuryl chloride, and various nucleophiles
Aplicaciones Científicas De Investigación
4-Methylene-1,3-dioxolane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methylene-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
4-Methylene-1,3-dioxolane can be compared with other similar compounds such as 1,3-dioxolane and 1,3-dioxane. While all these compounds contain a five-membered ring with two oxygen atoms, this compound is unique due to the presence of the methylene group, which imparts distinct reactivity and properties . Other similar compounds include 2-methylene-4-phenyl-1,3-dioxolane and 4,4-dimethyl-5-methylene-1,3-dioxolane .
Propiedades
Número CAS |
4362-24-7 |
|---|---|
Fórmula molecular |
C4H6O2 |
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C4H6O2/c1-4-2-5-3-6-4/h1-3H2 |
Clave InChI |
UMEHTUCYIDSLRJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane}](/img/structure/B14171952.png)
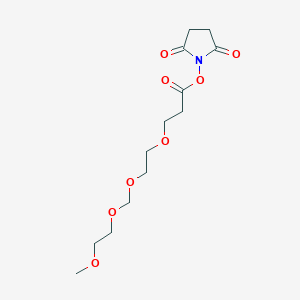
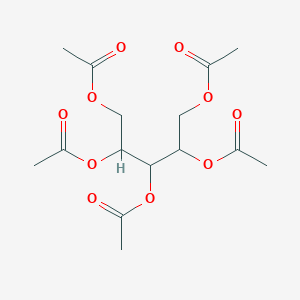
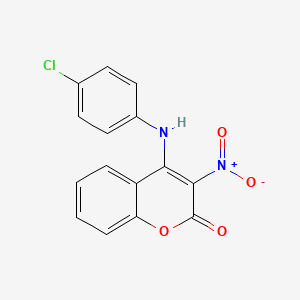

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)

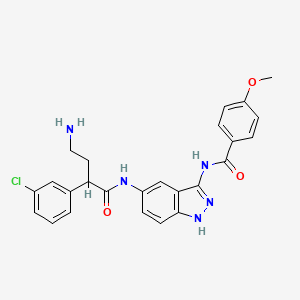
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)
